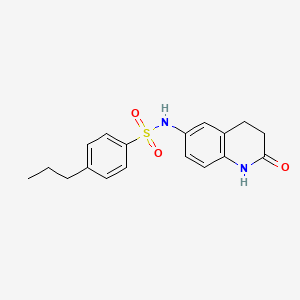
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
Mecanismo De Acción
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide acts as a selective antagonist of the mGluR5 receptor, which is involved in a variety of neurological processes, including learning and memory, synaptic plasticity, and neuroinflammation. By blocking the activity of this receptor, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can modulate these processes and potentially improve various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, possibly through its effects on the amygdala and prefrontal cortex. Additionally, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to have antidepressant effects, possibly through its effects on the hippocampus and prefrontal cortex. In addiction research, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to reduce drug-seeking behavior, possibly through its effects on the nucleus accumbens and prefrontal cortex.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide in lab experiments is its selectivity for the mGluR5 receptor, which allows for more targeted manipulation of this receptor compared to non-selective antagonists. However, a limitation of using 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is its potential off-target effects, as it may bind to other receptors in addition to mGluR5.
Direcciones Futuras
There are several potential future directions for research on 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide. One area of interest is its potential applications in the treatment of substance use disorders, particularly in combination with other medications or behavioral therapies. Additionally, further research is needed to better understand the mechanisms underlying 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide's effects on cognitive deficits in schizophrenia, which could potentially lead to the development of new treatments for the disorder. Finally, there may be potential applications for 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and post-traumatic stress disorder.
Métodos De Síntesis
The synthesis of 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide involves a multi-step process starting with the reaction of 2-methoxybenzoyl chloride with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine to form the intermediate 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide. The intermediate is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. Additionally, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting potential applications in the treatment of substance use disorders. In schizophrenia research, 2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been shown to improve cognitive deficits in animal models of the disorder.
Propiedades
IUPAC Name |
2-methoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-18-10-6-5-9-17(18)19(23)20-11-12-22-14-16(13-21-22)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKPSVFOCWJDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one](/img/structure/B2908778.png)

![(E)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2908781.png)
![3-[(pyridin-3-ylmethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2908782.png)
![(Z)-ethyl 2-(6-bromo-2-((5-chlorothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2908783.png)
![(Z)-N-(2-bromophenyl)-2-cyano-3-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]prop-2-enamide](/img/structure/B2908784.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2908786.png)
![1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2908788.png)
![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2908791.png)


![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2908796.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2908798.png)
